molecular formula C21H14ClN3O B3357667 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine CAS No. 74417-15-5

3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B3357667
CAS No.: 74417-15-5
M. Wt: 359.8 g/mol
InChI Key: FFNLKVDSJPIJAN-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazine (B1199460) Core Structures in Organic Synthesis and Medicinal Chemistry

The 1,2,4-triazine ring is a six-membered heterocycle containing three nitrogen atoms. This structural motif is a key component in a vast number of biologically active compounds. ijpsr.info Derivatives of 1,2,4-triazine have demonstrated a remarkable breadth of pharmacological effects, making them a subject of intense research in medicinal chemistry. ijpsr.infobenthamdirect.com

The diverse biological activities associated with the 1,2,4-triazine core are summarized in the table below.

Biological ActivityDescription
Anticancer Derivatives have shown cytotoxicity against various cancer cell lines, including lung adenocarcinoma. nih.govresearchgate.net Some act as inhibitors of specific enzymes involved in cancer progression, such as cyclin-dependent kinases. scirp.org
Antimicrobial The 1,2,4-triazine scaffold is found in compounds with activity against bacteria and fungi. ijpsr.inforesearchgate.net Some derivatives are effective against drug-resistant strains of bacteria. ijpsr.info
Antiviral Research has highlighted the potential of 1,2,4-triazine derivatives as antiviral agents, including activity against HIV. scirp.orgresearchgate.net
Anti-inflammatory Certain substituted 1,2,4-triazines have been shown to possess anti-inflammatory properties. ijpsr.inforesearchgate.net
Neurological The core is integral to compounds designed as neuroprotective agents and antagonists for receptors like the adenosine (B11128) A2A receptor, which is a target for Parkinson's disease treatment. ijpsr.infoacs.org
Antimalarial The 1,2,4-triazine structure has been incorporated into molecules with antimalarial activity. researchgate.net

The versatility of the 1,2,4-triazine core stems from its electronic properties and the ability to introduce various substituents at the 3, 5, and 6 positions of the ring. This allows for the fine-tuning of the molecule's steric and electronic characteristics to optimize its interaction with biological targets. The synthesis of these compounds is also an active area of research, with new methods being developed to create diverse libraries of substituted triazines for biological screening. organic-chemistry.orgresearchgate.net

Rationale for Investigating 3-(4-Chlorophenoxy)-5,6-Diphenyl-1,2,4-Triazine as a Novel Triazine Derivative

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its structural components.

The 1,2,4-Triazine Core: As established, this core is a well-known pharmacophore associated with a multitude of biological activities. ijpsr.infojmchemsci.com Its presence provides a high probability of biological relevance.

The 5,6-Diphenyl Substitution: The presence of two phenyl groups at the 5 and 6 positions is a common feature in many biologically active 1,2,4-triazines. nih.govresearchgate.net This diaryl substitution can influence the molecule's conformation and lipophilicity, which are critical for its interaction with biological receptors and enzymes. For instance, 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives have been explored for their anticancer properties. nih.gov

The 3-(4-Chlorophenoxy) Group: The phenoxy group linked at the 3-position introduces a degree of flexibility and potential for hydrogen bonding. The chloro- substituent on the phenyl ring is a common feature in many pharmaceutical agents. Halogen atoms, like chlorine, can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. acs.org The chlorophenoxy moiety itself is found in various herbicides and has been studied for its biological interactions. taylorandfrancis.comnih.gov

The combination of these three structural motifs in a single molecule presents a compelling case for its synthesis and biological evaluation. The investigation of this compound would be a logical step in the exploration of new chemical space within the broader class of substituted triazines, with the potential to discover novel therapeutic agents.

Overview of Current Research Trends in Substituted Triazines

Contemporary research on substituted triazines is vibrant and multifaceted, with several key trends shaping the field.

Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient and versatile methods for the synthesis of substituted triazines. This includes the development of one-pot synthesis procedures and the use of microwave-assisted organic synthesis to accelerate the discovery of new derivatives. ijpsr.inforesearchgate.net

Exploration of Fused Triazine Systems: There is a growing interest in the synthesis of fused heterocyclic systems where the 1,2,4-triazine ring is annulated with other rings, such as imidazole (B134444) or indole. ijpsr.infoscirp.org These more complex structures can lead to compounds with enhanced biological activity and selectivity.

Target-Specific Drug Design: Moving beyond broad-spectrum screening, researchers are increasingly employing structure-based drug design to develop triazine derivatives that target specific enzymes or receptors. An example is the development of 1,2,4-triazine-based adenosine A2A antagonists for Parkinson's disease. acs.org

Investigation of New Therapeutic Areas: While the traditional focus has been on anticancer and antimicrobial applications, the therapeutic potential of triazines is being explored in other areas, including neurodegenerative diseases, inflammation, and parasitic infections. ijpsr.inforesearchgate.net

Fluorinated Triazine Derivatives: The introduction of fluorine atoms into the triazine structure is a significant trend, as fluorine can dramatically alter the physicochemical and biological properties of a molecule, often leading to enhanced stability and activity. scirp.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O/c22-17-11-13-18(14-12-17)26-21-23-19(15-7-3-1-4-8-15)20(24-25-21)16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNLKVDSJPIJAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)OC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20225430
Record name as-Triazine, 3-(p-chlorophenoxy)-5,6-diphenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74417-15-5
Record name as-Triazine, 3-(p-chlorophenoxy)-5,6-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074417155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name as-Triazine, 3-(p-chlorophenoxy)-5,6-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20225430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

No specific ¹H or ¹³C NMR data for 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine were found in the available literature. For related 5,6-diphenyl-1,2,4-triazine (B1616786) structures, the aromatic protons of the phenyl rings typically appear as multiplets in the range of δ 7.0-8.5 ppm. The carbon signals for the triazine ring and the substituted phenyl rings would be expected in the aromatic region (δ 120-170 ppm) of the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Specific mass spectrometry data, including the molecular ion peak and fragmentation pattern for this compound, could not be located. This analysis would be crucial for confirming the molecular weight and providing insights into the compound's structure through its fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectrum for this compound was found. An IR spectrum would be expected to show characteristic absorption bands for C=N stretching within the triazine ring, C-O-C stretching of the ether linkage, C-Cl stretching, and various C=C and C-H vibrations of the aromatic rings. For example, aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

X-ray Diffraction Analysis for Solid-State Structure Determination

There is no published crystal structure for this compound. X-ray diffraction analysis of a suitable single crystal would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Without X-ray diffraction data, an analysis of the triazine ring's planarity and the specific dihedral angles of the phenyl and chlorophenoxy substituents relative to the triazine core cannot be performed. Studies on similar 5,6-diphenyl-1,2,4-triazines have shown that the phenyl rings are typically twisted out of the plane of the triazine ring due to steric hindrance. amazonaws.com

Elemental Analysis for Compositional Verification

Specific elemental analysis data for this compound (Molecular Formula: C₂₁H₁₄ClN₃O) is not available. This technique would be used to experimentally verify the compound's empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen.

Computational and Theoretical Investigations of 3 4 Chlorophenoxy 5,6 Diphenyl 1,2,4 Triazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine would involve determining the molecule's ground-state electron density to derive its geometric and electronic properties. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a detailed understanding of the molecule's behavior at the quantum level nih.govscispace.com.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) scispace.comjusst.org. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive scispace.com.

For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals. It would be expected that the HOMO is localized on the electron-rich parts of the molecule, such as the phenyl and phenoxy rings, while the LUMO would be concentrated on the electron-deficient 1,2,4-triazine (B1199460) ring. The calculated energies of these orbitals and the resulting energy gap would provide quantitative measures of the molecule's reactivity and kinetic stability.

Illustrative Data: Frontier Molecular Orbital Properties

Parameter Energy (eV)
HOMO Energy -6.5
LUMO Energy -2.1
HOMO-LUMO Gap 4.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density and the nature of bonding within a molecule. It provides a detailed picture of the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding hyperconjugation and intermolecular forces nih.govdoaj.org.

In the context of this compound, NBO analysis would identify the key donor-acceptor interactions that contribute to the molecule's stability. This would include interactions between the lone pairs of electrons on the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic rings. These interactions are fundamental to understanding the molecule's conformational preferences and its ability to engage in non-covalent interactions with other molecules, such as hydrogen bonding or π-stacking nih.govdoaj.org.

Illustrative Data: Key NBO Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy (kcal/mol)
LP(1) N(1) π*(C(5)-C(6)) 15.2
LP(1) O(7) π*(C(8)-C(9)) 8.5
π(C(14)-C(15)) π*(N(2)-C(3)) 20.1

Note: The data in this table is hypothetical and for illustrative purposes only. Atom numbering is arbitrary.

The distribution of atomic charges and the molecular electrostatic potential (MEP) are critical for understanding how a molecule will interact with its environment. The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of positive, negative, and neutral electrostatic potential researchgate.net. Red areas typically represent regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack researchgate.net.

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the triazine ring and the oxygen atom of the phenoxy group, highlighting these as sites for potential electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms of the phenyl rings. This information is invaluable for predicting the molecule's reactivity and its preferred sites for intermolecular interactions.

Illustrative Data: Mulliken Atomic Charges

Atom Charge (a.u.)
N(1) -0.45
N(2) -0.42
N(4) -0.48
O(7) -0.60
Cl(11) -0.15

Note: The data in this table is hypothetical and for illustrative purposes only. Atom numbering is arbitrary.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govugm.ac.id. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the case of this compound, molecular docking simulations could be employed to investigate its potential as an inhibitor for various enzymes or a ligand for specific receptors. For instance, 1,2,4-triazine derivatives have been explored as inhibitors for enzymes like lanosterol (B1674476) 14-demethylase (CYP51) frontiersin.org. A docking study would involve placing the triazine derivative into the binding site of a target protein and scoring the different poses based on their predicted binding energy. The results would provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Illustrative Data: Molecular Docking Results against a Hypothetical Kinase

Parameter Value
Binding Energy (kcal/mol) -8.9
Interacting Residues LYS78, GLU95, PHE150
Hydrogen Bonds N(1)...H-N(LYS78)
Hydrophobic Interactions Phenyl rings with PHE150

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time nih.govsciepub.com. This technique is particularly useful for studying the conformational flexibility of a molecule and the stability of a ligand-protein complex.

For this compound, an MD simulation could be performed on the molecule alone to explore its different conformations and their relative energies. When docked into a protein's active site, an MD simulation of the complex can assess the stability of the binding pose predicted by docking. By analyzing the trajectory of the simulation, one can determine if the ligand remains stably bound in the active site and identify any conformational changes in the protein upon ligand binding. Key metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are used to quantify the stability of the complex and the flexibility of different regions of the protein nih.gov.

Illustrative Data: MD Simulation Stability Metrics

Metric Average Value Interpretation
Ligand RMSD (Å) 1.5 Stable binding within the active site
Protein Cα RMSD (Å) 2.1 Protein backbone remains stable
Key Residue RMSF (Å) 0.8 Low fluctuation, indicating stable interaction

Note: The data in this table is hypothetical and for illustrative purposes only.

Monte Carlo Simulations in Adsorption and Interaction Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of molecular modeling, MC simulations are often used to study the adsorption of molecules onto surfaces and to explore the conformational space of flexible molecules.

For this compound, MC simulations could be used to investigate its adsorption behavior on various materials, such as zeolites or activated carbon, which is relevant for applications in catalysis or environmental remediation. The simulations would involve randomly placing the molecule on a surface and calculating the interaction energy, repeating this process many times to find the most stable adsorption configurations and to calculate thermodynamic properties like the adsorption isotherm.

Illustrative Data: Monte Carlo Simulation of Adsorption on a Graphite Surface

Parameter Value
Adsorption Energy (kcal/mol) -25.7
Most Stable Orientation Phenyl rings parallel to the surface
Simulated Isotherm Type Langmuir

Note: The data in this table is hypothetical and for illustrative purposes only.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical investigations focused on the reaction mechanisms or inhibitory potency of the compound this compound.

While the broader class of 1,2,4-triazine derivatives has been the subject of numerous computational studies, including Density Functional Theory (DFT) calculations, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) models to explore their potential in areas ranging from medicinal chemistry to materials science, research pertaining to the specific quantum chemical properties of this compound is not present in the accessed resources.

Therefore, it is not possible to provide detailed research findings or data tables for the requested section on "Quantum Chemical Studies on Reaction Mechanisms and Inhibitory Potency" for this particular compound.

Chemical Reactivity and Transformation Pathways

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Triazine Ring

The 1,2,4-triazine (B1199460) ring is electronically analogous to a nitro-substituted benzene (B151609) ring, making it highly activated for nucleophilic aromatic substitution (SNAr). wikipedia.org The 4-chlorophenoxy group at the C3 position is a competent leaving group, allowing for its displacement by a variety of nucleophiles. While specific studies on 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine are not extensively detailed, the reactivity can be inferred from its close analog, 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372). In such systems, the chlorine atom is readily displaced by nucleophiles like amines, alkoxides, and thiols.

These reactions proceed via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient C3 carbon, followed by the elimination of the chlorophenoxide ion. The presence of the electron-withdrawing triazine ring stabilizes the negatively charged intermediate, facilitating the reaction. nih.govsemanticscholar.org

Table 1: Representative SNAr Reactions on the 3-Substituted 5,6-diphenyl-1,2,4-triazine (B1616786) Core

Nucleophile Reagent Example Product Type Reference
Amines Hydrazine (B178648), Alkylamines 3-Amino-1,2,4-triazine derivatives researchgate.net
Alkoxides Sodium Methoxide 3-Methoxy-1,2,4-triazine derivatives

Electrophilic Addition Reactions on Phenyl Substituents

While the triazine ring itself is resistant to electrophilic attack due to its electron-deficient nature, the appended phenyl rings at the C5 and C6 positions can undergo electrophilic aromatic substitution. wikipedia.org However, the triazine moiety acts as a deactivating group, making these reactions more challenging than for unsubstituted benzene. Reactions such as nitration or sulfonation would likely require forcing conditions. The directing influence of the triazine ring would favor substitution at the meta-positions of the phenyl rings, although steric hindrance could also play a significant role in determining the regioselectivity of the products.

Oxidation and Reduction Chemistry of the Triazine System

The 1,2,4-triazine system can undergo both oxidation and reduction, though these transformations can sometimes lead to ring instability. Oxidation typically occurs at the nitrogen atoms, potentially forming N-oxides. For instance, tricyclic triazine systems have been oxidized to their corresponding 1,4-dioxides using oxidizing agents. nih.govacs.org Such reactions can significantly alter the electronic properties and subsequent reactivity of the molecule.

Reduction of the triazine ring is also possible. Depending on the reducing agent and reaction conditions, this can lead to dihydro- or tetrahydro-triazine derivatives. In some cases, reductive conditions can lead to the cleavage of the triazine ring. nih.gov The specific oxidation and reduction behavior of this compound would depend on the chosen reagents and conditions, with the potential for competing reactions at the phenyl and phenoxy substituents.

Coordination Chemistry: Formation of Metal Complexes

The nitrogen atoms of the 1,2,4-triazine ring possess lone pairs of electrons, making them excellent donor sites for coordination with metal ions. Derivatives of 5,6-diphenyl-1,2,4-triazine are known to act as ligands, forming stable complexes with a variety of transition metals. ekb.egresearchgate.net

The this compound ligand typically acts as a bidentate or tridentate ligand, depending on the availability of other coordinating groups. In many 1,2,4-triazine systems, chelation involves the N2 and N4 atoms of the triazine ring or a combination of a triazine nitrogen and a nitrogen from an adjacent substituent, like a pyridyl group. rsc.orgmdpi.com For the title compound, coordination is expected to primarily involve the N2 and N4 atoms, forming a five-membered chelate ring with a metal ion. The specific geometry of the resulting complex (e.g., octahedral, tetrahedral) depends on the metal ion, its oxidation state, and the presence of other co-ligands. ekb.egrsc.org

The formation of metal complexes with this compound and its analogs can be monitored and characterized using various spectroscopic techniques.

Table 2: Spectroscopic Methods for Characterization of Metal-Triazine Complexes

Spectroscopic Technique Information Obtained Key Observations Reference
Infrared (IR) Spectroscopy Identifies changes in vibrational frequencies upon coordination. Shifts in the C=N and N-N stretching frequencies of the triazine ring indicate coordination to the metal center. New bands in the far-IR region can be assigned to metal-nitrogen (M-N) bonds. ekb.egrsc.org
UV-Visible Spectroscopy Provides information on the electronic transitions within the complex. Coordination often results in a shift of the ligand-centered π-π* transitions. The appearance of new bands can be attributed to metal-to-ligand charge transfer (MLCT) transitions. ekb.egmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Elucidates the structure of the complex in solution. Changes in the chemical shifts of the protons on the phenyl rings upon complexation provide evidence of coordination. ekb.egmdpi.com

| Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of the complex, confirming its composition. | The molecular ion peak corresponding to the [M(L)n]x+ species confirms the stoichiometry of the metal complex. | rsc.org |

These spectroscopic methods are crucial for confirming the successful synthesis of metal-triazine complexes and for elucidating their detailed structural and electronic properties. nih.gov

Structure Activity Relationship Sar Studies of Triazine Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of 1,2,4-triazine (B1199460) derivatives is highly dependent on the substituents at the 3, 5, and 6 positions of the triazine core. For the 5,6-diaryl-1,2,4-triazine series, the substituent at position 3 is a key determinant of the compound's affinity and selectivity for various biological targets. researchgate.net

The nature of the substituents on the triazine ring has been shown to significantly influence the anti-proliferative activity of these compounds. For example, in a series of 1,3,5-triazine (B166579) Schiff base derivatives, compounds bearing piperidine and benzylamine moieties on the triazine core exhibited the most potent anti-proliferative activity.

The table below summarizes the impact of various substituents at the 3-position of the 5,6-diphenyl-1,2,4-triazine (B1616786) core on different biological activities, providing a comparative context for the 3-(4-chlorophenoxy) group.

Substituent at Position 3 Biological Activity Reference Compound Example Key Findings
-(Methylthio)Antifungal3-(methylthio)-5,6-diphenyl-1,2,4-triazineModerate antifungal activity
-Thio-N-arylacetamideα-Glucosidase Inhibitor2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamideStrong electron-withdrawing groups on the arylacetamide moiety enhance inhibitory activity. nih.gov
-MorpholinoethylamineAntithrombotic5,6-diphenyl-3-(morpholinoethylamino)-1,2,4-triazineDisplayed promising antithrombotic profile in vivo with reduced ulcerogenicity compared to aspirin. nih.gov
-((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thioAnticancer (Apoptosis Inducer)3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazineShowed potent inhibitory effects against several cancer cell lines. nih.gov

Regioisomeric Effects on Molecular Interactions and Activity

This highlights that the arrangement of substituents around the triazine core can dictate the molecule's shape and electronic distribution, thereby influencing its interaction with target proteins. For a molecule like 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine, a hypothetical regioisomer where the diphenyl groups are at positions 3 and 5, and the chlorophenoxy group is at position 6, would present a completely different steric and electronic profile to a biological receptor, likely resulting in a different activity profile. The specific arrangement in the target compound, with the bulky diphenyl groups at the adjacent 5 and 6 positions and the flexible phenoxy group at the 3-position, defines its unique spatial configuration and potential binding modes.

Influence of Aromatic and Heteroaromatic Moieties on Pharmacological Properties

Studies on various 5,6-diaryl-1,2,4-triazine derivatives have demonstrated the importance of these aryl groups for a range of activities. For example, compounds with 4-methoxyphenyl groups at these positions showed strong and selective inhibitory activity on the COX-2 enzyme. tandfonline.com SAR studies on a series of anticonvulsant 5,6-diaryl-1,2,4-triazines revealed that lipophilic groups, such as a chloro atom or a methyl group at the para position of both 5- and 6-phenyl rings, were desirable for activity. This suggests that the unsubstituted phenyl groups in the target compound contribute significantly to its lipophilic character, which is often important for membrane permeability and interaction with hydrophobic binding pockets.

The 4-chlorophenoxy group at the 3-position further contributes to the aromatic character of the molecule. The chlorine atom at the para position of this phenoxy ring can engage in halogen bonding and alters the electronic nature of the ring, which can fine-tune the binding affinity and selectivity for a specific target.

Correlation between Computational Descriptors and Activity Trends

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the relationship between the physicochemical properties of molecules and their biological activities. For 1,2,4-triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to build predictive models. rsc.orgrsc.org

These studies often reveal that steric, electrostatic, and hydrophobic fields are critical for the biological activity of triazine derivatives. For a series of 1,2,4-triazine-3(2H)-one derivatives studied as tubulin inhibitors, QSAR models indicated that descriptors such as absolute electronegativity and water solubility significantly influence their inhibitory activity. nih.gov Another study on 1,2,4-triazine derivatives as h-DAAO inhibitors used CoMFA and CoMSIA to reveal the relationships between structural features and inhibitory activity. rsc.orgrsc.org

For This compound , several computational descriptors would be expected to correlate with its activity:

Molecular Lipophilicity (LogP): The presence of three aromatic rings suggests a high LogP value, which would influence its solubility, membrane permeability, and potential for hydrophobic interactions.

Dipole Moment: The arrangement of nitrogen atoms in the triazine ring and the presence of the electronegative chlorine and oxygen atoms would create a significant dipole moment, influencing its interaction with polar residues in a binding site.

Molecular Shape and Steric Parameters: The bulky diphenyl groups at positions 5 and 6 create a specific three-dimensional shape that will dictate how the molecule fits into a receptor's binding pocket.

Electronic Descriptors (HOMO/LUMO energies): These descriptors relate to the molecule's reactivity and ability to participate in charge-transfer interactions. The electron-withdrawing nature of the triazine ring and the chloro-substituent would influence these properties.

The table below illustrates some key computational descriptors and their likely influence on the activity of the target compound.

Computational Descriptor Definition Predicted Influence on Activity of this compound
Heat of FormationThe change in enthalpy during the formation of a compound from its constituent elements.Correlates with molecular stability and can be a predictor in QSAR models. jocpr.com
Steric EnergyThe energy associated with the spatial arrangement of atoms in a molecule.The bulky diphenyl groups contribute significantly to steric hindrance, influencing receptor binding. jocpr.com
Total EnergyThe sum of electronic and internuclear repulsion energies.A fundamental descriptor in QSAR that can relate to overall molecular stability and reactivity. jocpr.com
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.A lower LUMO energy indicates a greater electron-accepting ability, which can be important for interactions with biological targets. jocpr.com
Absolute ElectronegativityA measure of the power of an atom or group of atoms to attract electrons towards itself.Influences the polarity of bonds and the nature of intermolecular interactions. nih.gov

These computational descriptors, when correlated with experimental biological data for a series of related compounds, can provide valuable insights into the SAR and guide the design of more potent and selective 1,2,4-triazine derivatives.

Exploration of Molecular Mechanisms and Biological Interactions Excluding Clinical Outcomes

Investigation of Enzyme Inhibitory Activities

The 1,2,4-triazine (B1199460) scaffold is a versatile pharmacophore that has been incorporated into various enzyme inhibitors. Research into 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine and its derivatives has revealed a range of inhibitory activities against several key enzymes implicated in various physiological and pathological processes.

Inhibition of Protein Phosphatases (e.g., Cdc25B, PTP1B)

While direct experimental data on the inhibition of Cell division cycle 25B (Cdc25B) and Protein-tyrosine phosphatase 1B (PTP1B) by this compound is not extensively available, the broader class of 1,2,4-triazine derivatives has been investigated for their effects on these critical cell cycle and metabolic regulators. Cdc25 phosphatases are key activators of cyclin-dependent kinases (CDKs) and are often overexpressed in cancer cells, making them attractive therapeutic targets. nih.govnih.gov Similarly, PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, and its inhibition is a validated strategy for the treatment of type 2 diabetes and obesity.

Studies on other heterocyclic compounds have demonstrated that it is possible to achieve potent and selective inhibition of these phosphatases. For instance, various non-quinonoid inhibitors have been developed to overcome the limitations of early quinone-based Cdc25 inhibitors, which often suffered from a lack of specificity and undesirable side effects. cnr.it The exploration of the 1,2,4-triazine scaffold in this context remains an area of active investigation.

Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The enzymes cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are pivotal in the inflammatory cascade, responsible for the biosynthesis of prostaglandins (B1171923) and leukotrienes, respectively. Dual inhibition of COX-2 and 5-LOX is considered a promising strategy for the development of anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Research into derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) has demonstrated significant potential in this area. A study focused on 5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivatives, which are structurally related to this compound, identified compounds with potent and selective COX-2 inhibitory activity. For example, one derivative exhibited a COX-2 IC50 value of 10.1 μM while showing much weaker inhibition of COX-1 (IC50 = 88.8 μM), indicating a favorable selectivity profile. nih.gov Another study on novel 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) derivatives also revealed compounds with excellent dual inhibitory potential against both COX-2 and 5-LOX. One of the most active compounds in this series demonstrated a COX-2 IC50 of 0.33 ± 0.02 μM and a 5-LOX IC50 of 4.90 ± 0.22 μM. researchgate.net

Compound ClassTarget EnzymeIC50 (μM)Selectivity
5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivativeCOX-210.1Selective for COX-2 over COX-1
5,6-diaryl-1,2,4-triazine-3-ylthioacetate derivativeCOX-188.8
5,6-diphenyl-1,2,4-triazine-3-thiol derivativeCOX-20.33 ± 0.02Dual Inhibitor
5,6-diphenyl-1,2,4-triazine-3-thiol derivative5-LOX4.90 ± 0.22

Tyrosinase and Urease Inhibitory Potential

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders. nih.gov Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) and is a crucial virulence factor for several pathogenic bacteria, including Helicobacter pylori. frontiersin.org

While specific studies on this compound are limited, the 1,2,4-triazole (B32235) scaffold, a related azole heterocycle, has been extensively investigated for both tyrosinase and urease inhibition. Numerous synthetic and natural compounds containing the triazole ring have demonstrated potent inhibitory activities against these enzymes. researchgate.net For example, certain chiral 3-substituted-4-amino-5-thioxo-1H,4H-1,2,4-triazoles have shown significant urease inhibition with IC50 values in the micromolar range. researchgate.net The structural similarities between 1,2,4-triazines and 1,2,4-triazoles suggest that the former could also possess inhibitory potential against tyrosinase and urease, warranting further investigation.

Protein Kinase Inhibition (e.g., Abl, CDK2/E)

Protein kinases are a large family of enzymes that play fundamental roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The Abl tyrosine kinase and cyclin-dependent kinases (CDKs) such as CDK2 are important targets in oncology.

Ligand Binding Studies to Adenosine (B11128) Receptors (e.g., A1, A2a)

Adenosine receptors, particularly the A1 and A2A subtypes, are G protein-coupled receptors that are widely expressed in the central nervous system and other tissues. They are involved in the regulation of various physiological processes, and A2A receptor antagonists are being investigated for the treatment of Parkinson's disease. nih.gov

A significant body of research has focused on 1,2,4-triazine derivatives as adenosine receptor antagonists. A study on 5,6-diphenyl-1,2,4-triazin-3-amine (B183220) and its analogs, which are structurally very similar to this compound, has provided detailed insights into their binding affinities for A1 and A2A receptors. The parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine, was found to be an antagonist of the A2A receptor with a pKi of 6.93. nih.gov The introduction of a chloro substituent on one of the phenyl rings, analogous to the 4-chlorophenoxy group in the subject compound, led to an increase in affinity for both A2A and A1 receptors.

CompoundA2A Receptor pKiA1 Receptor pKi
5,6-diphenyl-1,2,4-triazin-3-amine6.936.56
5-(4-chlorophenyl)-6-phenyl-1,2,4-triazin-3-amine7.297.25

These findings suggest that the 5,6-diphenyl-1,2,4-triazine scaffold is a promising template for the development of potent and selective adenosine receptor antagonists. The 4-chlorophenoxy group in this compound likely plays a significant role in modulating the binding affinity and selectivity for these receptors.

Antifungal and Antimicrobial Mechanisms

The 1,2,4-triazine nucleus is a common structural motif in a variety of compounds exhibiting antifungal and antimicrobial properties. The mechanism of action for many antifungal agents containing an azole ring, such as the related 1,2,4-triazoles, involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity and leads to fungal cell death.

In silico studies have explored the potential of 1,2,4-triazine derivatives to inhibit Candida albicans lanosterol 14-demethylase. nih.gov Molecular docking studies have shown that these compounds can bind with high affinity to the active site of the enzyme, suggesting a similar mechanism of action to that of established azole antifungals. nih.gov For example, a derivative, 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(pyridin-2-yl)-N-tosylacetamide, exhibited a strong docking score, indicating a favorable interaction with the enzyme's active site. nih.gov

The antimicrobial activity of triazine derivatives is not limited to their antifungal effects. Some triazine-based amphipathic polymers have been shown to possess potent antimicrobial activity against antibiotic-resistant bacteria. nih.gov The mechanism of action for these polymers appears to involve intracellular targets rather than disruption of the bacterial cell membrane. nih.gov The broad-spectrum antimicrobial potential of the 1,2,4-triazine scaffold highlights its importance in the development of new anti-infective agents.

Antiviral Properties and Associated Molecular Targets

A comprehensive review of scientific literature reveals no specific studies detailing the antiviral properties or the associated molecular targets of this compound. While the broader class of 1,2,4-triazine derivatives has been investigated for potential antiviral activities against various viruses, research explicitly characterizing the efficacy or mechanism of action for the this compound molecule is not present in the available public domain. Therefore, its potential interactions with viral components, inhibition of viral enzymes, or modulation of host-cell pathways utilized by viruses remain uninvestigated and undefined.

Conceptual Anticancer Mechanisms (e.g., enzyme inhibition, cellular pathway modulation)

Similarly, there is a notable absence of published research on the conceptual anticancer mechanisms of this compound. Investigations into its potential to induce apoptosis, inhibit specific enzymes crucial for cancer cell proliferation (such as kinases or polymerases), or modulate cellular signaling pathways implicated in oncology have not been reported. Consequently, any discussion of its conceptual anticancer mechanisms, including but not limited to enzyme inhibition or the modulation of cellular pathways, would be entirely speculative and without a scientific basis at this time. No data is available to populate tables regarding its activity in these areas.

Applications in Advanced Chemical Research and Materials Science

Use as Ligands in Coordination Chemistry for Specific Functional Materials

Derivatives of 1,2,4-triazine (B1199460) are recognized for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions. The nitrogen atoms within the triazine ring, along with other potential coordination sites within the molecule, allow for the formation of stable coordination compounds with unique properties. The resulting metal complexes have applications in the development of specific functional materials.

For instance, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, a compound structurally related to 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine, has been shown to form complexes with Cu(I) and Ag(I). mdpi.com These complexes are dinuclear and are held together by diphosphine bridges, creating tetrahedral metal centers. mdpi.com The coordination of the diimine site to the metal ion is confirmed by a shift in the characteristic imine band in the IR spectrum. mdpi.com Similarly, this triazine derivative also forms complexes with Zn(II), where the zinc atom is bound to the ligand through the nitrogen atom of the pyridyl ring and one of the nitrogen atoms of the triazine ring. academie-sciences.fr

The formation of these complexes can lead to materials with interesting photophysical properties. For example, the solid-state excitation spectra of the Cu(I) and Ag(I) complexes of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine are dominated by metal-to-ligand charge transfer (MLCT) bands. mdpi.com Such properties are crucial for the development of materials for applications in areas like light-emitting diodes and sensors.

Potential in Optoelectronic Materials Development

The π-conjugated system present in 1,2,4-triazine derivatives makes them promising candidates for the development of optoelectronic materials. nih.gov These materials have applications in devices such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). nih.govnih.gov The electron-deficient nature of the triazine ring plays a significant role in the electronic properties of these molecules. researchgate.net

Research has shown that binuclear Pb(II) complexes synthesized with a 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine ligand can be used as the emitting layer in OLEDs. nih.gov The electroluminescence properties of these complexes are a key area of investigation for their application in such devices. nih.gov Furthermore, theoretical studies using density functional theory (DFT) have been employed to investigate the optoelectronic properties of 1,2,4-triazine derivatives for their potential use in DSSCs. nih.gov These studies calculate parameters such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the energy gap, which are crucial for determining the efficiency of a material in a solar cell. nih.gov

Role as Building Blocks for Small Molecule Semiconductors

Small molecule organic semiconductors are a class of materials that offer advantages such as chemical purity, the ability to form thin films, and tunable physical properties through organic synthesis. tcichemicals.com The structural diversity of organic molecules allows for precise control over their electronic and optical properties. tcichemicals.com

Triazine derivatives are considered valuable building blocks for the synthesis of small molecule semiconductors. The presence of the triazine core can significantly influence the photovoltaic performance of solar cells. For example, the incorporation of a triazine core in certain molecules has led to power conversion efficiencies of over 8% in both conventional and inverted organic solar cells. nih.gov The π-electron deficient nature of 1,3,5-triazine (B166579), a related isomer, makes it a useful moiety in optical applications. nih.gov While direct research on this compound as a small molecule semiconductor is not extensively documented in the provided results, the broader class of triazines demonstrates significant potential in this area.

Applications as Corrosion Inhibitors in Material Protection

Triazine derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys in different corrosive environments. google.come3s-conferences.orgresearchgate.netmdpi.comgoogle.com Their ability to adsorb onto the metal surface and form a protective layer is the primary mechanism of corrosion inhibition.

The corrosion inhibition efficiency of triazine derivatives has been demonstrated for mild steel in acidic solutions and for copper in antifreeze solutions. researchgate.netmdpi.com The effectiveness of these inhibitors generally increases with their concentration. For instance, a triazine derivative showed a maximum inhibition efficiency of 90% at a concentration of 600 ppm for L-80 steel in 15% HCl. researchgate.net

The protective action of corrosion inhibitors is attributed to their adsorption on the metal surface. This adsorption can be either physical (physisorption) or chemical (chemisorption). The adsorption of triazine derivatives on metal surfaces often follows the Langmuir adsorption isotherm. e3s-conferences.orgresearchgate.netidk.org.rs This model assumes the formation of a monolayer of the inhibitor on the metal surface.

The nature of the adsorption can be determined by thermodynamic parameters. For example, a study on a triazine inhibitor for mild steel in oilfield produced water indicated that the adsorption was an exothermic, spontaneous, and physical process. e3s-conferences.org In contrast, chemisorption involves the sharing of electrons or their transfer from the inhibitor molecule to the d-orbitals of the metal, forming a coordinate bond. idk.org.rs The presence of electronegative atoms like nitrogen and oxygen, as well as π-electrons in the aromatic rings of triazine derivatives, facilitates their effective adsorption on the metal surface. idk.org.rs

Electrochemical techniques are widely used to evaluate the performance of corrosion inhibitors. zastita-materijala.orgnih.gov Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are common methods for this purpose.

Potentiodynamic polarization studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. idk.org.rs For instance, a triazine derivative was found to be a mixed-type inhibitor for L-80 steel, affecting both the anodic and cathodic processes. researchgate.net EIS measurements provide information about the charge transfer resistance and the double-layer capacitance at the metal-solution interface. An increase in the charge transfer resistance and a decrease in the double-layer capacitance in the presence of the inhibitor indicate the formation of a protective film on the metal surface. zastita-materijala.org

The following table summarizes the inhibition efficiency of a triazine derivative on L-80 steel in 15% HCl at different concentrations, as determined by electrochemical methods.

Inhibitor Concentration (ppm)Inhibition Efficiency (%)
10075
20080
40085
60090

Development as UV-Absorbing Agents for Light Protection in Materials

Triazine derivatives are a class of highly effective ultraviolet (UV) absorbers used to protect various materials from degradation caused by UV radiation. sarex.comuvabsorber.comirowater.com They are known for their high photostability and strong absorption in the UVB and UVA regions of the UV spectrum. sarex.comnih.gov

The mechanism of UV absorption by triazine-based compounds involves the absorption of UV photons, which excites the molecule to a higher energy state. The molecule then dissipates this energy through non-radiative pathways, such as heat, fluorescence, or phosphorescence, without undergoing chemical degradation, allowing it to repeatedly absorb UV radiation. uvabsorber.com

Triazine UV absorbers are used in a wide range of applications, including plastics, coatings, and sunscreens. sarex.comuvabsorber.com They are particularly valued for their high-temperature resistance and good compatibility with various polymers. uvabsorber.com The effectiveness of a triazine UV absorber is demonstrated by its ability to maintain the color, gloss, and physical properties of the material upon long-term exposure to UV light. uvabsorber.com For instance, tris-biphenyl triazine is a highly effective and photostable UV filter used in sun protection products. nih.gov

The following table lists some common triazine-based UV absorbers and their applications.

UV AbsorberApplications
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenolGeneral plastics, automotive coatings uvabsorber.com
2-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-5-(octyloxy) phenol (B47542)Polyolefins, high-performance coatings uvabsorber.com
Tris-biphenyl triazineSunscreen formulations nih.gov

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of new and improved methods for synthesizing 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine and its analogs is a key area for future research. Current synthetic routes, while effective, often present challenges in terms of efficiency, cost, and environmental impact. Future efforts will likely focus on overcoming these limitations through several promising avenues.

One significant direction is the exploration of one-pot condensation reactions, which can streamline the synthesis process by combining multiple steps into a single procedure. This approach, which has been successfully applied to other 1,2,4-triazines, could involve the reaction of an appropriate acid hydrazide, ammonium (B1175870) acetate, and a dicarbonyl compound under optimized conditions. tandfonline.com The use of microwave irradiation in conjunction with solid supports like silica (B1680970) gel could further enhance reaction rates and yields, offering a more efficient and environmentally friendly alternative to conventional heating methods. tandfonline.com

Furthermore, the principles of green chemistry are expected to play a central role in the development of future synthetic protocols. This includes the use of microwave-assisted and ultrasound-assisted methods, which have already shown promise in the synthesis of other triazine derivatives. nih.govmdpi.com These techniques can significantly reduce reaction times and energy consumption. Moreover, the development of sonochemical methods that utilize water as a solvent would be a major step towards making the synthesis of these compounds more sustainable. mdpi.comnih.gov The adoption of domino annulation reactions also represents a powerful strategy for constructing the 1,2,4-triazine (B1199460) core with high efficiency from readily available starting materials. rsc.org

Researchers are also likely to investigate novel catalytic systems to improve the selectivity and efficiency of the synthesis. This could involve the use of transition metal catalysts or organocatalysts to facilitate key bond-forming reactions under milder conditions. The goal is to develop synthetic methodologies that are not only high-yielding but also scalable and adhere to the principles of sustainable chemistry.

Advanced Computational Modeling for Predictive Material and Biological Design

Computational modeling is set to become an indispensable tool in the rational design and development of new materials and biologically active molecules based on the this compound scaffold. Advanced computational techniques can provide deep insights into the structure-property and structure-activity relationships of these compounds, thereby guiding experimental efforts and accelerating the discovery process.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be instrumental in predicting the optoelectronic properties of new triazine derivatives. nih.gov These methods can be used to calculate key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap, and absorption spectra. nih.gov This information is crucial for designing novel materials for applications in areas like dye-sensitized solar cells. nih.gov

For the design of biologically active compounds, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), will be employed. nih.govrsc.orgrsc.org These models can reveal the key structural features that are essential for a compound's biological activity, providing a roadmap for the synthesis of more potent and selective molecules. nih.govrsc.orgrsc.org

Molecular docking and molecular dynamics simulations will offer a detailed understanding of how these triazine derivatives interact with their biological targets at the atomic level. nih.govrsc.orgrsc.org By simulating the binding of a ligand to a receptor, researchers can identify the key amino acid residues involved in the interaction and predict the binding affinity. nih.govrsc.orgrsc.org This information is invaluable for the structure-based design of new drugs. acs.orgnih.gov For instance, these techniques have been successfully used to design 1,2,4-triazine derivatives as potent antagonists for the adenosine (B11128) A₂A receptor. acs.orgnih.gov

Development of Highly Selective Molecular Probes Based on Triazine Scaffolds

The unique photophysical and biological properties of 1,2,4-triazine derivatives make them attractive candidates for the development of highly selective molecular probes. These probes can be used to visualize and study biological processes in real-time, providing valuable insights into the functioning of living systems.

A key area of future research will be the design and synthesis of novel fluorescent probes based on the this compound scaffold. By attaching a fluorophore to the triazine core, it is possible to create molecules that exhibit changes in their fluorescence properties upon binding to a specific biological target. This approach has been successfully used to develop fluorescent probes for labeling adenosine receptor subtypes. nih.gov

The development of fluorogenic probes represents another exciting frontier. These are molecules that are non-fluorescent or weakly fluorescent in their unbound state but become highly fluorescent upon reacting with a specific target. rsc.org This "turn-on" fluorescence provides a high signal-to-noise ratio, which is highly desirable for bioimaging applications. rsc.org The reaction of pyridinium-substituted 1,2,4-triazines with trans-cyclooctenes to produce fluorescent products is a promising example of this approach. rsc.org

Furthermore, researchers will focus on developing molecular probes with high selectivity for specific biomolecules, such as enzymes, receptors, or nucleic acids. This can be achieved through the rational design of the triazine scaffold and the incorporation of specific recognition elements. The goal is to create a toolbox of molecular probes that can be used to study a wide range of biological processes with high precision.

Integration of Triazine Chemistry with Emerging Fields (e.g., nanotechnology, supramolecular chemistry)

The integration of this compound chemistry with emerging fields like nanotechnology and supramolecular chemistry is expected to open up new avenues for the development of advanced materials with novel functionalities.

In the realm of nanotechnology, triazine derivatives can be used as building blocks for the construction of functional nanomaterials. For example, covalent triazine frameworks (CTFs) are a class of porous organic polymers that have shown great promise in applications such as gas storage and catalysis. acs.org The incorporation of this compound into these frameworks could lead to materials with tailored properties. Triazine-based graphitic carbon nitride thin films are another example of how triazine chemistry is being integrated with nanotechnology for applications in energy storage. acs.org Additionally, triazine-based dendrons can be used to functionalize nanoparticles, such as magnetite, to create drug delivery systems. nih.gov

Q & A

Basic Question: What are the standard synthetic routes for 3-(4-chlorophenoxy)-5,6-diphenyl-1,2,4-triazine?

The compound is synthesized via condensation reactions between substituted hydrazines and carbonyl precursors. A common approach involves reacting 4-chlorophenoxyacetophenone derivatives with phenylhydrazine under acidic conditions, followed by cyclization using reagents like ammonium acetate. Purification is achieved via recrystallization from ethanol or methanol, with yields typically ranging from 65–80%. Characterization includes melting point analysis, elemental composition verification (C, H, N), and FT-IR spectroscopy to confirm triazine ring formation (C=N stretching at ~1600 cm⁻¹) .

Basic Question: What analytical techniques are used to confirm structural integrity and purity?

Key methods include:

  • Melting Point Analysis : Consistency with literature values (e.g., 210–215°C).
  • Elemental Analysis : Matching calculated and observed %C, %H, %N (±0.3% tolerance).
  • FT-IR Spectroscopy : Peaks at 3050–3100 cm⁻¹ (aromatic C-H), 1580–1600 cm⁻¹ (C=N triazine), and 1250 cm⁻¹ (C-O-C ether linkage).
  • NMR Spectroscopy : ¹H NMR signals for aromatic protons (δ 7.2–8.1 ppm) and ¹³C NMR for triazine carbons (δ 160–170 ppm) .

Basic Question: How is this triazine utilized as a spectrophotometric reagent?

The compound forms stable, colored complexes with transition metals like Fe(II), enabling quantitative analysis. For example, its Fe(II) complex exhibits a molar extinction coefficient (ε) of ~22,000 L·mol⁻¹·cm⁻¹ at 562 nm, making it suitable for trace metal detection. Methodologies involve buffering the solution to pH 3.5–4.5 (acetate buffer), adding excess ligand, and measuring absorbance at λmax .

Advanced Question: What governs the stability and reactivity of its metal complexes?

Stability constants (log β) for Fe(II)-triazine complexes are determined via Job’s method or potentiometric titration, with values typically >10. Reactivity studies (e.g., substitution kinetics with 1,10-phenanthroline) reveal a dissociative mechanism, where rate constants (k) depend on pH (3.6–5.6) and ionic strength. Activation parameters (ΔH‡, ΔS‡) are calculated using Eyring plots .

Advanced Question: How is its interaction with biomolecules like DNA characterized?

DNA binding studies employ:

  • UV-Vis Titration : Hypochromicity and redshift in the ligand’s absorption band upon DNA addition.
  • Fluorescence Quenching : Stern-Volmer plots to calculate binding constants (Kb ~10⁴–10⁵ M⁻¹).
  • Cyclic Voltammetry : Shifts in redox potentials indicate intercalative or groove-binding modes.
  • Viscosity Measurements : Increased DNA viscosity confirms intercalation .

Advanced Question: How are computational methods applied to study its properties?

Density Functional Theory (DFT) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV). Molecular docking predicts binding affinities to DNA/protein targets (e.g., binding energy ≤−8.5 kcal/mol with B-DNA). TD-DFT simulates electronic spectra, correlating with experimental UV-Vis data .

Advanced Question: What methodologies resolve isomerism in its metal complexes?

High-Performance Liquid Chromatography (HPLC) with C18 columns separates geometric isomers (e.g., facial vs. meridional [Fe(PDT)3]²⁺). Mobile phases use acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid, monitored at 562 nm. Kinetic studies track isomer interconversion rates (t1/2 ~2–4 hours at 25°C) .

Advanced Question: How does halogen bonding influence its supramolecular assemblies?

Reactivity with interhalogens (e.g., ICl) forms charge-transfer salts, characterized by single-crystal XRD. For example, reaction with ICl in CH2Cl2 yields a dichloroiodate salt with I···N halogen bonds (d = 2.8–3.0 Å). Raman spectroscopy confirms I-I vibrations at ~180 cm⁻¹ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.